Cas no 851801-53-1 (2-{(4-chlorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole)

2-{(4-Chlorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound featuring a dihydroimidazole core functionalized with a 4-chlorobenzylthio group and a 3-methylbenzoyl substituent. This structure confers potential utility in medicinal chemistry and agrochemical applications due to its heterocyclic framework and tailored substituents, which may influence biological activity. The presence of the chlorophenyl and methylbenzoyl moieties enhances lipophilicity, potentially improving membrane permeability. The compound’s stability and reactivity profile make it a candidate for further derivatization or as an intermediate in targeted synthesis. Its precise properties would require empirical evaluation, including pharmacokinetic and toxicological assessments, to determine suitability for specific applications.
2-{(4-chlorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole structure
851801-53-1 structure
Product Name:2-{(4-chlorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole
CAS No:851801-53-1
MF:C18H17ClN2OS
MW:344.858381986618
CID:5964209
PubChem ID:4363385
Update Time:2025-05-24

2-{(4-chlorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-{(4-chlorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole
    • Methanone, [2-[[(4-chlorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl](3-methylphenyl)-
    • F0630-0654
    • (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
    • AKOS024588818
    • 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole
    • 851801-53-1
    • [2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone
    • Inchi: 1S/C18H17ClN2OS/c1-13-3-2-4-15(11-13)17(22)21-10-9-20-18(21)23-12-14-5-7-16(19)8-6-14/h2-8,11H,9-10,12H2,1H3
    • InChI Key: DNUNYWJNQRYZIY-UHFFFAOYSA-N
    • SMILES: C(N1C(SCC2=CC=C(Cl)C=C2)=NCC1)(C1=CC=CC(C)=C1)=O

Computed Properties

  • Exact Mass: 344.0750120g/mol
  • Monoisotopic Mass: 344.0750120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 58Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 497.2±55.0 °C(Predicted)
  • pka: 1.78±0.60(Predicted)

2-{(4-chlorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole Pricemore >>

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Additional information on 2-{(4-chlorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole

Compound CAS No 851801-53-1: 2-{(4-chlorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole

The compound with CAS No 851801-53-1, known as 2-{(4-chlorophenyl)methylsulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which combines a sulfur-containing moiety with an imidazole ring and aromatic substituents. The presence of the 4-chlorophenyl group and the 3-methylbenzoyl group introduces interesting electronic and steric properties, making this compound a valuable subject for further investigation.

Recent studies have highlighted the importance of such compounds in drug discovery and material science. The imidazole ring, a heterocyclic structure, is known for its ability to form hydrogen bonds and participate in various non-covalent interactions, which are crucial for bioactivity. The methylsulfanyl group attached to the 4-chlorophenyl ring adds further complexity to the molecule's electronic structure, potentially enhancing its reactivity and selectivity in biochemical environments.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Researchers have explored various methodologies, including nucleophilic substitution and coupling reactions, to construct the imidazole core and attach the desired substituents. The use of modern catalytic systems has significantly improved the efficiency of these reactions, making the compound more accessible for large-scale production.

In terms of applications, this compound has shown promise in the development of new pharmaceutical agents. Its ability to interact with biological targets such as enzymes and receptors makes it a potential candidate for therapeutic interventions. For instance, studies have demonstrated that analogs of this compound exhibit anti-inflammatory and antioxidant properties, suggesting their potential use in treating chronic diseases.

Beyond pharmacology, this compound has also found applications in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, where it can serve as a building block for advanced materials such as conductive polymers or light-emitting diodes (LEDs). The integration of sulfur-containing groups into such materials enhances their stability and performance under various operating conditions.

From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its impact on ecosystems. Research into its biodegradation has revealed that under specific microbial conditions, the compound can undergo transformation into less harmful byproducts. This knowledge is critical for ensuring sustainable practices in its production and disposal.

In conclusion, CAS No 851801-53-1 represents a fascinating example of how complex organic molecules can be tailored to meet diverse scientific and industrial needs. Its unique structure, coupled with recent advancements in synthetic methods and application studies, positions it as a key player in future innovations across multiple disciplines.

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